

Unveiling the Structure of 1-Isocyanocyclohexene Adducts: A Comparative Guide to Spectroscopic Analysis

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Compound of Interest

Compound Name: 1-Isocyanocyclohexene

Cat. No.: B074982

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of adducts derived from **1-isocyanocyclohexene**, a versatile building block in multicomponent reactions such as the Ugi reaction. Detailed experimental protocols, comparative data tables, and a workflow diagram are presented to facilitate the unambiguous structural elucidation of these complex molecules.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in synthetic chemistry for the rapid generation of diverse libraries of α -acylamino carboxamides.[1][2] The use of **1-isocyanocyclohexene** as the isocyanide component in these reactions yields N-(cyclohex-1-en-1-yl) amides, which are valuable peptidomimetics for drug discovery.[3][4] The structural confirmation of these adducts relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and a thorough analysis of the data from all three is essential for an accurate assignment of the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for a representative **1-isocyanocyclohexene** adduct, N-(cyclohex-1-en-1-yl)-2-phenylacetamide.

This compound is a product of the Ugi reaction between benzaldehyde, benzylamine, acetic acid, and **1-isocyanocyclohexene**.

Table 1: ¹H NMR Spectroscopic Data for a Representative **1-Isocyanocyclohexene** Adduct

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
Aromatic Protons	7.20 - 7.40	m	-
Vinylic Proton	5.50 - 6.00	m	-
α-Proton (CH)	5.30 - 5.60	t	~7.5
Amide Proton (NH)	6.50 - 7.50	br s	-
Benzyl Protons (CH ₂)	3.60 - 3.80	s	-
Cyclohexene Allylic Protons	1.90 - 2.20	m	-
Cyclohexene Protons	1.50 - 1.80	m	-

Table 2: ¹³C NMR Spectroscopic Data for a Representative **1-Isocyanocyclohexene** Adduct

Carbon Assignment	Chemical Shift (δ) [ppm]
Amide Carbonyl	165 - 175
Acyl Carbonyl	~170
Aromatic Carbons	125 - 140
Vinylic Carbons	120 - 140
α-Carbon (CH)	55 - 65
Benzyl Carbon (CH ₂)	40 - 50
Cyclohexene Allylic Carbons	25 - 35
Cyclohexene Carbons	20 - 30

Table 3: IR Spectroscopic Data for a Representative **1-Isocyanocyclohexene** Adduct

Functional Group	Absorption Frequency (cm ⁻¹)	Intensity
N-H Stretch (Amide)	3250 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Strong
C=C Stretch (Vinyllic)	1640 - 1680	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium

Table 4: Mass Spectrometry Data for a Representative **1-Isocyanocyclohexene** Adduct

Ion Type	Fragmentation Pathway	Expected m/z
[M+H] ⁺	Molecular Ion	Calculated MW + 1
[M-C ₆ H ₉ N] ⁺	Cleavage of the cyclohexenyl amide bond	M - 95
[C ₆ H ₁₀ N] ⁺	Cyclohexenyl iminium ion	96
Acylium Ion	Cleavage of the amide C-N bond	Varies with acyl group

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Dissolve 5-10 mg of the purified **1-isocyanocyclohexene** adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Parameters:
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
 - Process the data with a line broadening of 1-2 Hz.
- Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- **Sample Preparation:** Place a small amount of the solid, purified adduct directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum will be in percent transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

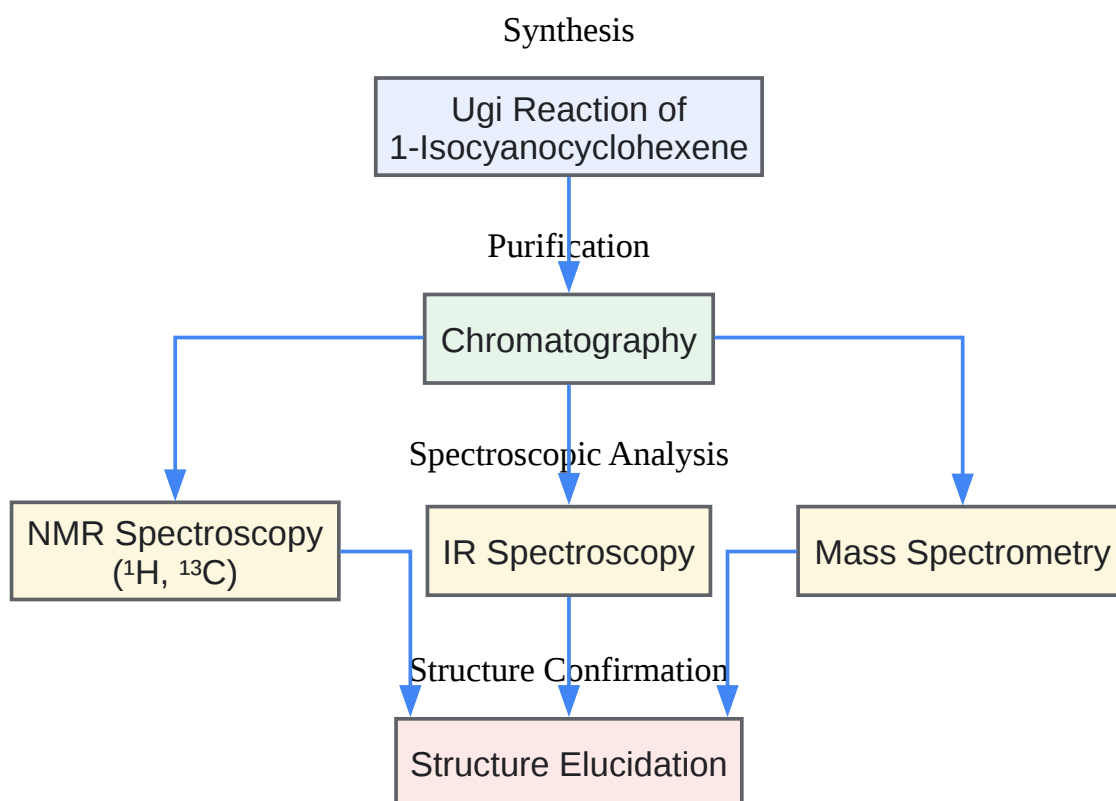
Electrospray Ionization (ESI) Mass Spectrometry:

- **Sample Preparation:** Dissolve a small amount of the purified adduct (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to cover the expected molecular weight of the adduct.

- Tandem Mass Spectrometry (MS/MS):
 - To obtain structural information, perform MS/MS analysis on the $[M+H]^+$ ion.
 - Select the parent ion in the first mass analyzer and subject it to collision-induced dissociation (CID).
 - Analyze the resulting fragment ions in the second mass analyzer.
- Data Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure of the adduct.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-isocyanocyclohexene** adducts.



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Spectroscopic analysis workflow for **1-isocyanocyclohexene** adducts.

By following the detailed protocols and comparing the acquired data with the reference values provided, researchers can confidently determine the structure of novel **1-isocyanocyclohexene** adducts, paving the way for further investigation into their biological activities and potential applications in drug development.

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